molecular formula C12H15F3N4O B12227608 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B12227608
M. Wt: 288.27 g/mol
InChI Key: YVDRAVAITWKPON-UHFFFAOYSA-N
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Description

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and piperidine-4-carboxamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like tetrahydrofuran (THF).

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H15F3N4O

Molecular Weight

288.27 g/mol

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C12H15F3N4O/c1-7-17-9(12(13,14)15)6-10(18-7)19-4-2-8(3-5-19)11(16)20/h6,8H,2-5H2,1H3,(H2,16,20)

InChI Key

YVDRAVAITWKPON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)N)C(F)(F)F

Origin of Product

United States

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